N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-sulfonamide
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Overview
Description
N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-sulfonamide is a complex organic compound that features a quinoline core substituted with thiophene and sulfonamide groups. This compound is part of a broader class of heterocyclic compounds known for their diverse applications in medicinal chemistry and material science .
Biochemical Analysis
Biochemical Properties
N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-sulfonamide exhibits significant biochemical properties due to its interaction with various enzymes, proteins, and other biomolecules. The compound is known to interact with kinases, which are enzymes that play a crucial role in cell signaling pathways. These interactions can lead to the modulation of kinase activity, thereby influencing various cellular processes . Additionally, the compound has been shown to exhibit antimicrobial properties by interacting with microbial enzymes, disrupting their normal function and leading to cell death .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, which can lead to changes in gene expression and cellular metabolism. For instance, the compound has been observed to inhibit the proliferation of cancer cells by interfering with specific signaling pathways that are essential for cell growth and survival . Moreover, it can induce apoptosis, a process of programmed cell death, in various types of cancer cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. The compound binds to the active site of enzymes, preventing their normal function. This binding can lead to the inhibition of kinase activity, which is crucial for cell signaling and proliferation . Additionally, the compound can modulate gene expression by interacting with transcription factors, thereby influencing the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH levels . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes various enzymatic reactions . These reactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound . The compound can also influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects . Additionally, the compound’s distribution can be influenced by its interaction with plasma proteins, which can affect its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound has been observed to localize in specific cellular compartments, such as the nucleus and mitochondria . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to these compartments . The compound’s activity can be influenced by its subcellular localization, as it can interact with different biomolecules in these compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-sulfonamide typically involves multi-step organic reactions. One common method includes the condensation of thiophene-2-carbonyl chloride with 1,2,3,4-tetrahydroquinoline, followed by sulfonation with thiophene-2-sulfonyl chloride . The reaction conditions often require the use of organic solvents such as dichloromethane or chloroform, and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, often using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular signaling pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-2-sulfonamide share structural similarities.
Quinoline derivatives: Compounds such as 2-methylquinoline and 8-hydroxyquinoline are structurally related.
Uniqueness
N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-sulfonamide is unique due to its combination of thiophene and quinoline moieties, which confer distinct chemical and biological properties. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound in research and industrial applications .
Properties
IUPAC Name |
N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S3/c21-18(16-5-2-10-24-16)20-9-1-4-13-7-8-14(12-15(13)20)19-26(22,23)17-6-3-11-25-17/h2-3,5-8,10-12,19H,1,4,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPOFCKJNCSLWHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CS3)N(C1)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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